N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide is a complex organic compound with significant potential in pharmaceutical applications. Its chemical structure consists of a pyridine ring substituted with a cyano and methoxy group, linked to an iminoformamide moiety that features a benzyl ether substituent. This compound is identified by the CAS number 339102-45-3 and has a molecular formula of C16H16N4O2, with a molecular weight of 296.32 g/mol .
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide belongs to the class of iminoformamides and pyridine derivatives. These compounds are often studied for their biological activities, particularly as potential drug candidates due to their ability to interact with biological targets effectively.
The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide typically involves multi-step reactions starting from commercially available precursors.
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity but are often proprietary or detailed in specific patents .
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide can participate in various chemical reactions typical for iminoformamides:
Technical details regarding these reactions involve specific reagents and conditions that influence reaction pathways and product distributions .
The mechanism of action for N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide is primarily related to its interaction with biological targets.
Data on its exact mechanism remains limited but suggests potential therapeutic applications based on similar compounds .
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are essential for characterizing purity and confirming structural integrity .
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide holds promise in various scientific fields:
The ongoing research into its properties and potential applications continues to expand its relevance within medicinal chemistry and related disciplines .
N-(3-Cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide represents a sophisticated small molecule architecturally centered on a bicyanopyridine core with strategic substituents that define its chemical behavior. The systematic IUPAC name precisely maps its molecular connectivity: The parent heterocycle is a 2-pyridinyl ring substituted at position 3 with a cyano group (–C≡N) and at position 4 with a methoxy group (–OCH₃). The iminoformamide bridge (–N=CN–) connects this heterocycle to a [(4-methylbenzyl)oxy] moiety, where the benzyl group bears a methyl substituent at the para-position . This naming follows IUPAC priority rules where the pyridine nucleus takes precedence over the benzyl component.
Structurally, this compound belongs to two significant heterocyclic families:
Table 1: Structural Fragments and Their Chemical Roles
Structural Fragment | Chemical Role |
---|---|
3-Cyano-4-methoxypyridine | Electronically polarized heterocycle with hydrogen-bonding capability |
Iminoformamide linker (–N=CN–) | Conformationally flexible spacer with hydrogen bond donor/acceptor properties |
4-Methylbenzyloxy group | Hydrophobic domain with potential for π-stacking interactions |
The methylbenzyl group introduces hydrophobicity (calculated logP ≈ 2.8) and steric bulk, while the pyridine-cyano moiety offers a hydrogen bond acceptor triad (pyridinic nitrogen, cyano nitrogen, and imino nitrogen). This specific arrangement creates a molecular recognition scaffold capable of targeted interactions with biological macromolecules, particularly evident in its structural analogs that exhibit enzyme inhibitory activity [6].
This compound emerged from early 2000s research focused on pyridine-based amidoximes as privileged scaffolds in medicinal chemistry. Its development parallels the optimization of related compounds documented in pharmaceutical patents around 2002-2005, which revealed the therapeutic potential of analogous structures targeting inflammatory kinases and infectious agents [10]. The strategic incorporation of the 4-methylbenzyl group represented a deliberate medicinal chemistry choice to balance lipophilicity and metabolic stability, addressing limitations observed in earlier analogs with unsubstituted benzyl or halogenated benzyl groups .
The compound's discovery was enabled by advances in:
Medicinal chemistry literature indicates that this specific 4-methylbenzyl derivative was designed as a structural hybrid of two pharmacophoric elements:
Table 2: Evolution of Key Structural Analogs in Medicinal Chemistry
Compound | Substituent | Primary Research Focus |
---|---|---|
N-(3-Cyano-4-methoxy-2-pyridinyl)-N'-[(3-(trifluoromethyl)benzyl)oxy]iminoformamide | 3-CF₃-benzyl | IRAK inhibition, antimalarial activity |
3-Cyano-4-methoxy-2-pyridone | None (pyridone tautomer) | Gimeracil precursor [6] |
N-(3-Cyano-4-methoxy-2-pyridinyl)-N'-[(4-chlorobenzyl)oxy]iminoformamide | 4-Cl-benzyl | Early lead compound with metabolic instability |
This historical trajectory positions our methylbenzyl analog as a deliberate optimization step aimed at enhancing metabolic stability while maintaining target affinity, addressing the rapid clearance observed in chlorobenzyl analogs and the excessive lipophilicity of trifluoromethylbenzyl derivatives .
N-(3-Cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide exemplifies rational structure-based design principles for modulating protein-protein interactions and enzymatic activity. Its structural architecture enables three key pharmaceutical applications:
Protein Kinase Inhibition: The compound serves as a ATP-competitive mimetic due to its planar heterocyclic system and hydrogen-bonding features. Structural analogs (e.g., EVT-2558662) demonstrate potent inhibition of interleukin-1 receptor-associated kinase (IRAK) by occupying the adenine binding pocket while utilizing the benzyloxy group for hydrophobic pocket engagement. The methyl substitution at the benzyl para-position optimizes van der Waals contacts with conserved leucine residues in the kinase hinge region [8].
Targeted Protein Degradation: The molecule functions as a cereblon-independent degrader by exploiting its iminoformamide linker as an attachment point for E3 ligase recruitment. Unlike thalidomide-based PROTACs that utilize cereblon , this compound's pyridine-benzyloxy architecture enables alternative degradation pathways, particularly for malarial parasite proteins where it has shown promise in preliminary studies .
Chemical Biology Probes: With its orthogonal functionalization capacity (cyano group for click chemistry, pyridine nitrogen for metal coordination), derivatives serve as molecular probes for:
The methylbenzyl variant specifically addresses the pharmacokinetic limitations of earlier analogs:
Table 3: Synthetic Routes to Key Structural Analogues
Synthetic Approach | Key Steps | Yield Range | Advantages |
---|---|---|---|
Nucleophilic Displacement | 1. 2-Chloro-3-cyano-4-methoxypyridine preparation2. Amidoxime formation3. Benzyloxy coupling | 45-62% | High regioselectivity, commercial starting materials |
Microwave-Assisted Condensation | 1. One-pot pyridine-amidoxime formation2. Direct O-alkylation under microwave irradiation | 68-75% | Rapid synthesis, improved purity |
Metal-Catalyzed Coupling | 1. Palladium-catalyzed C–N bond formation2. Copper-mediated O-arylation | 50-55% | Tolerance for diverse benzyl substituents |
These attributes make it a versatile scaffold in modern drug discovery, particularly for intracellular targets requiring both polar interactions (via the pyridine-iminoformamide core) and hydrophobic domain engagement (through the methylbenzyl group) [6] [10]. Its emergence coincides with growing interest in amidoxime-containing drugs, with over 15 clinical candidates reported since 2015 featuring this functional group arrangement.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1